REACTION_CXSMILES
|
C(Cl)Cl.I[C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[C:8]#[N:9].C[O:14][C:15]1[CH:20]=[CH:19][C:18](B(O)O)=[CH:17][CH:16]=1.[F-].[Cs+]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].COCCOC>[C:8]([C:7]1[CH:6]=[C:5]([C:18]2[CH:19]=[CH:20][C:15]([OH:14])=[CH:16][CH:17]=2)[CH:12]=[CH:11][CH:10]=1)#[N:9] |f:3.4,5.6.7.8|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
6.26 g
|
Type
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reactant
|
Smiles
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IC=1C=C(C#N)C=CC1
|
Name
|
|
Quantity
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6 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
12.45 g
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
2.21 g
|
Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Name
|
|
Quantity
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180 mL
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Type
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solvent
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Smiles
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COCCOC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The flask was flushed with N2
|
Type
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TEMPERATURE
|
Details
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the suspension heated
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Type
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TEMPERATURE
|
Details
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to reflux which
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Type
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TEMPERATURE
|
Details
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was maintained for 3 hours
|
Duration
|
3 h
|
Type
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CUSTOM
|
Details
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the cooled reaction mixture
|
Type
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FILTRATION
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Details
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was filtered through a pad of 300 g flash silica gel
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Type
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WASH
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Details
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the pad was washed with 1 L ethyl acetate
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Type
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CONCENTRATION
|
Details
|
The ethyl acetate was concentrated
|
Type
|
CUSTOM
|
Details
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the residue purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 10% hexanes/90% ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C=CC1)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 619.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |